molecular formula C7H13NO2 B8658431 1-Pyrrolidineethanol,formate(ester)(9CI)

1-Pyrrolidineethanol,formate(ester)(9CI)

Cat. No.: B8658431
M. Wt: 143.18 g/mol
InChI Key: YFZWNECOESTBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrolidineethanol, formate (ester) (9CI) is a chemical compound with the molecular formula C7H13NO3 It is an ester derivative of 1-pyrrolidineethanol and formic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pyrrolidineethanol, formate (ester) (9CI) can be synthesized through the esterification reaction between 1-pyrrolidineethanol and formic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 1-pyrrolidineethanol, formate (ester) (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineethanol, formate (ester) (9CI) undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1-pyrrolidineethanol and formic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce 1-pyrrolidineethanol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 1-Pyrrolidineethanol and formic acid.

    Reduction: 1-Pyrrolidineethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Pyrrolidineethanol, formate (ester) (9CI) has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.

    Chemical Research: It is utilized in studying esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.

Mechanism of Action

The mechanism of action of 1-pyrrolidineethanol, formate (ester) (9CI) involves its interaction with specific molecular targets, depending on its application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

1-Pyrrolidineethanol, formate (ester) (9CI) can be compared with other ester derivatives of 1-pyrrolidineethanol, such as:

    1-Pyrrolidineethanol, acetate (ester): Similar in structure but with an acetate group instead of a formate group.

    1-Pyrrolidineethanol, propionate (ester): Contains a propionate group, leading to different chemical properties and reactivity.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-pyrrolidin-1-ylethyl formate

InChI

InChI=1S/C7H13NO2/c9-7-10-6-5-8-3-1-2-4-8/h7H,1-6H2

InChI Key

YFZWNECOESTBQL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 115 9 of 1-(2-hydroxyethyl)pyrrolidine and 500 g of formic acid was heated at 80° C. for 10 hours. The reaction mixture was concentrated in vacuum, diluted with ethyl acetate, and neutralized with saturated sodium bicarbonate in water. This was followed by separation, water washing, drying over anhydrous sodium sulfate, and vacuum concentration. Purification by vacuum distillation yielded 2-(1-pyrrolidinyl)ethyl formate, designated (B-10].
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